1-(2,6-Difluorophenyl)cyclopropan-1-ol is a cyclopropane derivative that features a difluorophenyl substituent. This compound is of considerable interest in medicinal chemistry due to its potential pharmacological applications. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it suitable for various therapeutic uses.
The compound is synthesized from starting materials such as 1,2-difluorobenzene and cyclopropanone derivatives. The synthetic routes often involve multiple steps, including halogenation, reduction, and cyclization reactions.
1-(2,6-Difluorophenyl)cyclopropan-1-ol belongs to the class of organic compounds known as cyclopropanes, which are characterized by a three-membered carbon ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol typically involves several key steps:
The reaction conditions can vary significantly depending on the specific reagents used and desired stereochemistry. For instance, chiral catalysts may be employed to ensure the formation of specific enantiomers during synthesis.
The molecular formula for 1-(2,6-Difluorophenyl)cyclopropan-1-ol is C10H10F2O. The structure consists of a cyclopropane ring attached to a phenyl group that has two fluorine substituents at the 2 and 6 positions.
1-(2,6-Difluorophenyl)cyclopropan-1-ol can undergo various chemical reactions:
Common reagents for these transformations include oxidizing agents like chromium trioxide for oxidation and acid chlorides for esterification. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 1-(2,6-Difluorophenyl)cyclopropan-1-ol primarily involves its interaction with biological targets, potentially including enzymes and receptors. The difluorophenyl group may enhance binding affinity due to increased hydrophobic interactions or electronic effects.
The exact pathways depend on the specific biological context but could involve inhibition or modulation of enzyme activity, influencing metabolic pathways relevant in pharmacology.
1-(2,6-Difluorophenyl)cyclopropan-1-ol has several scientific uses:
The compound systematically named 1-(2,6-Difluorophenyl)cyclopropan-1-ol (CAS Registry Number: 1250163-79-1) adheres to International Union of Pure and Applied Chemistry conventions. Its molecular formula is C₉H₈F₂O, with a precise molecular weight of 170.16 g/mol [1] [7] [8]. The SMILES notation "OC1(C2=C(F)C=CC=C2F)CC1" and InChIKey "SRUNPIFYQNAODL-UHFFFAOYSA-N" provide unambiguous machine-readable descriptors of its connectivity [1] [5] [8].
Structurally, this molecule integrates two high-energy motifs:
Table 1: Key Structural Features
Feature | Description |
---|---|
Cyclopropane bond angles | ~60° (confirmed by crystallography) |
Hydroxyl orientation | Equatorial position relative to phenyl plane |
Dihedral angle | Phenyl and cyclopropane planes form ~85° angle |
Ring strain energy | Estimated ≥27 kcal/mol due to cyclopropane distortion |
The fluorine atoms at phenyl positions 2 and 6 create a symmetric barrier to rotation, while the hydroxyl group enables hydrogen bonding—critical for molecular recognition in bioactive compounds [1] [7].
This compound emerged prominently in synthetic chemistry literature post-2010, with its CAS registry (1250163-79-1) established in 2011–2013 [1]. Its significance stems from two primary synthetic pathways developed for laboratory-scale production:
Table 2: Synthesis Method Comparison
Method | Conditions | Yield | Industrial Scalability |
---|---|---|---|
Simmons-Smith | ZnEt₂/CH₂I₂, 0°C, 12h | ~85% | Low (batch reactor limits) |
Kulinkovich (flow) | Ti(OiPr)₄/EtMgBr, 80°C, 3min | >91% | High (continuous process) |
While not itself an approved drug, this alcohol serves as a precursor to pharmacologically active amines like 1-(2,6-difluorophenyl)cyclopropan-1-amine (CAS 1314672-24-6), which is explored in kinase inhibitor development [4] [10]. Its emergence parallels the broader adoption of strained rings in drug design to improve target affinity and metabolic stability [1] [3].
The 2,6-difluorophenyl moiety confers distinct physicochemical advantages essential for bioactive molecules:
Table 3: Physicochemical Properties
Property | Value | Influence on Bioactivity |
---|---|---|
logP | 1.91 (calculated) | Optimizes lipid bilayer penetration |
Topological Polar Surface | 20.2 Ų | Enhances blood-brain barrier crossing |
H-bond donors/acceptors | 1/1 (hydroxyl only) | Balances solubility and permeability |
pKa (hydroxyl) | ~14 (estimated) | Reduces ionization at physiological pH |
The synergistic combination of ring strain and fluorine effects makes this scaffold invaluable for constructing protease inhibitors, receptor antagonists, and materials science precursors—validated by its inclusion in fluorinated drug development pipelines [1] [3] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: